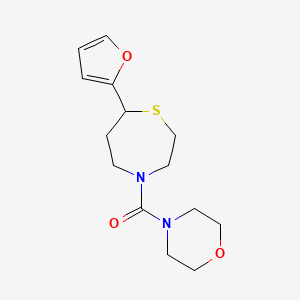

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” is a complex organic molecule that contains a furan ring, a thiazepane ring, and a morpholino group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom . Morpholino refers to the portion of the molecule that contains a six-membered ring involving one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are typically used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence and position of the functional groups within its structure. For instance, the furan ring is known to be reactive due to the electron-rich oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . These compounds were screened for their in vitro protein tyrosine kinase inhibitory activity and several new derivatives exhibited promising activity . This suggests that “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” could potentially be used in the development of new protein tyrosine kinase inhibitors.

Anticancer Activity

The protein tyrosine kinase inhibitory activity of these compounds also suggests potential anticancer activity. Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death and various regulatory mechanisms . A variety of tumor types have dysfunctional growth factor receptor tyrosine kinases, which result in inappropriate mitogenic signaling . Therefore, inhibitors of these kinases could potentially be used as anticancer agents.

Antioxidative Activity

Bromophenols, which have similar core structures to furan-2-yl (phenyl)methanone derivatives, have been found to exhibit antioxidative activity . Therefore, it is possible that “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” could also have antioxidative properties.

Anti-inflammatory Activity

Bromophenols have also been found to exhibit anti-inflammatory activity . This suggests that “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Activity

Bromophenols have been found to exhibit antimicrobial activity . This suggests that “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” could potentially be used in the development of new antimicrobial agents.

Cytotoxic Effect Against Lung Carcinoma Cell Line (A549)

A novel (3-(Furan-2-yl)pyrazol-4-yl) chalcones was found to have a cytotoxic effect against the lung carcinoma cell line (A549) in an MTT assay . This suggests that “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone” could potentially be used in the treatment of lung cancer.

Mechanism of Action

Target of Action

It’s known that furan derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . Protein kinases play a crucial role as cell function regulators in signal transduction pathways that regulate numerous cellular functions .

Mode of Action

Furan derivatives have been reported to inhibit protein tyrosine kinases , which could suggest that (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone may interact with these enzymes, leading to changes in cellular signaling.

Biochemical Pathways

Given the potential protein tyrosine kinase inhibitory activity of furan derivatives , it can be inferred that this compound may affect pathways regulated by these enzymes, such as cell proliferation, growth, differentiation, and death .

Result of Action

Inhibition of protein tyrosine kinases can lead to a variety of effects, including changes in cell proliferation, growth, differentiation, and death .

properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-14(16-5-9-18-10-6-16)15-4-3-13(20-11-7-15)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXAOCSWXANLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)

![N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2957575.png)